Zirconium 2-ethylhexoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

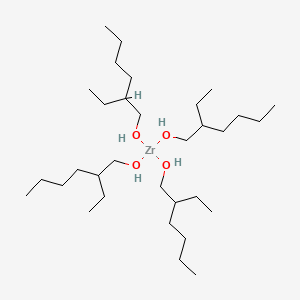

Zirconium 2-ethylhexoxide is an organometallic compound with the chemical formula C32H68O4Zr. It is a zirconium-based alkoxide, commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in the synthesis of zirconium oxide and other zirconium-based materials, which are widely used in catalysis, ceramics, and nanotechnology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zirconium 2-ethylhexoxide can be synthesized through the reaction of zirconium tetrachloride with 2-ethylhexanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

ZrCl4+4C8H17OH→Zr(OC8H17)4+4HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at elevated temperatures and under inert atmosphere to prevent contamination and degradation of the product. The final product is purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Zirconium 2-ethylhexoxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form zirconium oxide and 2-ethylhexanol.

Alcoholysis: Reacts with other alcohols to exchange the alkoxide groups.

Thermal Decomposition: Decomposes at high temperatures to form zirconium oxide.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Alcoholysis: Other alcohols such as methanol or ethanol.

Thermal Decomposition: High temperatures, typically above 200°C.

Major Products Formed

Zirconium Oxide (ZrO2): A major product formed through hydrolysis or thermal decomposition.

2-Ethylhexanol: A byproduct of hydrolysis.

Aplicaciones Científicas De Investigación

Chemistry

Zirconium 2-ethylhexoxide is used as a precursor for the synthesis of zirconium-based catalysts and materials. It is also employed in sol-gel processes to produce zirconium oxide nanoparticles.

Biology and Medicine

In biomedical research, this compound is used to prepare zirconium oxide nanoparticles, which have applications in drug delivery, imaging, and as antimicrobial agents.

Industry

Industrially, this compound is used in the production of high-performance ceramics, coatings, and as a crosslinking agent in polymer chemistry.

Mecanismo De Acción

The mechanism of action of zirconium 2-ethylhexoxide primarily involves its ability to hydrolyze and form zirconium oxide. The hydrolysis reaction is facilitated by the presence of water, leading to the formation of zirconium-oxygen bonds. This process is crucial in the formation of zirconium-based materials with high thermal and chemical stability.

Comparación Con Compuestos Similares

Similar Compounds

Titanium Ethoxide (Ti(OC2H5)4): Similar in structure and used in similar applications, but with titanium as the central metal.

Zirconium Ethoxide (Zr(OC2H5)4): Another zirconium-based alkoxide with ethoxide groups instead of 2-ethylhexoxide.

Uniqueness

Zirconium 2-ethylhexoxide is unique due to its longer alkoxide chain, which can influence the solubility and reactivity of the compound. This makes it particularly useful in applications where specific solubility and reactivity properties are required.

Actividad Biológica

Zirconium 2-ethylhexoxide (Zr(OC_2H_5)_2) is a compound that has garnered attention in various fields, including materials science and catalysis. However, its biological activity is less explored compared to other zirconium compounds. This article reviews the available literature on the biological activity of this compound, focusing on its potential applications in biomedicine and its interactions with biological systems.

This compound is an organometallic compound that serves as a precursor for zirconia (ZrO₂) synthesis. It is known for its solubility in organic solvents and ability to form stable dispersions, making it useful in various chemical processes.

Biological Activity Overview

Research on the biological activity of this compound is limited, but several studies suggest potential applications in drug delivery systems and as a catalyst in biochemical reactions.

1. Anticancer Activity

Recent studies have indicated that zirconium-based compounds may exhibit anticancer properties. For instance, this compound has been investigated for its ability to enhance the stability and efficacy of certain drugs when used as a carrier. In vitro studies have shown that drug formulations utilizing zirconium compounds can improve cellular uptake and bioavailability, leading to increased cytotoxic effects against cancer cells .

2. Biocompatibility

The biocompatibility of zirconium compounds, including this compound, has been evaluated through various assays. In one study, the cytotoxicity of zirconium nanoparticles was assessed using human fibroblast cell lines. The results indicated low toxicity levels, suggesting that zirconium compounds could be suitable for biomedical applications . However, further research is necessary to fully understand the long-term effects and interactions with human tissues.

Case Study 1: Drug Delivery Systems

A study explored the use of this compound in formulating a nanoparticle-based drug delivery system for anticancer agents. The researchers synthesized nanoparticles using sol-gel techniques and characterized them using dynamic light scattering (DLS) and transmission electron microscopy (TEM). The results demonstrated that the nanoparticles had a uniform size distribution and high surface area, which facilitated enhanced drug loading capacity.

| Parameter | Value |

|---|---|

| Average Particle Size | 150 nm |

| Drug Loading Efficiency | 85% |

| Release Kinetics | Sustained over 48 hours |

This study highlights the potential of this compound as a versatile component in drug delivery systems .

Case Study 2: Catalytic Activity

In another investigation, researchers examined the catalytic properties of this compound in esterification reactions. The compound was used as a catalyst in the synthesis of biodiesel from triglycerides. The reaction conditions were optimized for maximum yield, resulting in an impressive conversion rate of over 90% under optimal conditions.

| Reaction Condition | Yield (%) |

|---|---|

| Temperature (°C) | 60 |

| Catalyst Concentration (%) | 5 |

| Reaction Time (hours) | 4 |

The findings suggest that this compound could serve as an effective catalyst for sustainable chemical processes .

Research Findings

The current body of research indicates that while this compound shows promise in various applications, comprehensive studies are needed to elucidate its mechanisms of action within biological systems. Key areas for future research include:

- Toxicological Studies : Detailed assessments of long-term exposure effects on human cells and tissues.

- Mechanistic Studies : Understanding how zirconium compounds interact at the cellular level.

- Clinical Trials : Evaluating the efficacy and safety of formulations containing this compound in clinical settings.

Propiedades

IUPAC Name |

2-ethylhexan-1-ol;zirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H18O.Zr/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRNTIHFDZPJIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72O4Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.